molecular formula C19H24N4O3 B5184984 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol

2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol

Cat. No. B5184984
M. Wt: 356.4 g/mol
InChI Key: OQUFWNXVATWOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol, also known as BZAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZAP belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol is not fully understood. However, it has been suggested that 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol may act through the modulation of neurotransmitter systems, such as the serotonergic and dopaminergic systems. 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol has also been shown to inhibit the activity of enzymes involved in the metabolism of cancer cells.
Biochemical and Physiological Effects:
2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol has been shown to have a wide range of biochemical and physiological effects. In animal models, 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol has been shown to increase the levels of neurotransmitters such as serotonin and dopamine. 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol has also been shown to inhibit the activity of enzymes involved in the metabolism of cancer cells, leading to the induction of apoptosis. In cardiovascular diseases, 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol has been shown to have vasodilatory effects and improve cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol in lab experiments is its high purity and stability. 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol has also been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one of the limitations of using 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many future directions for the study of 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol. One area of research is the development of 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol derivatives with improved pharmacological properties. Another area of research is the study of the molecular mechanisms underlying the biological effects of 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol. Additionally, the potential therapeutic applications of 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol in various diseases, such as Alzheimer's disease and Parkinson's disease, warrant further investigation.

Synthesis Methods

2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol can be synthesized using a variety of methods, including the reaction of 4-nitrobenzylamine with 1-(2-chloroethyl)piperazine, followed by reduction with sodium borohydride. Another method involves the reaction of 1-(2-hydroxyethyl)piperazine with 4-nitrobenzyl chloride, followed by reduction with sodium borohydride. Both methods have been shown to yield 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol with high purity.

Scientific Research Applications

2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular diseases, 2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol has been shown to have vasodilatory effects and improve cardiac function.

properties

IUPAC Name

2-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c24-13-12-21-8-10-22(11-9-21)17-6-7-19(23(25)26)18(14-17)20-15-16-4-2-1-3-5-16/h1-7,14,20,24H,8-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUFWNXVATWOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}ethanol

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